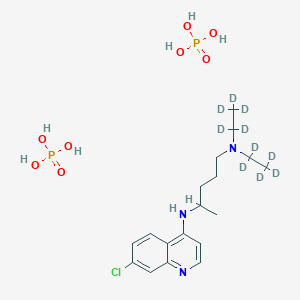
Chloroquine-D10 Phosphate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroquine-D10 Phosphate Salt is a chemical compound with the molecular formula C18H26ClN3·2H3PO4 and a molecular weight of 515.86 g/mol . It belongs to the quinoline family and is widely recognized for its antimalarial properties. Originally developed for malaria treatment, it has since found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroquine-D10 Phosphate Salt can be synthesized through a multi-step chemical process starting from 4,7-dichloroquinoline. The synthesis involves the following key steps:
Formation of the Chloroquine Base: The 4,7-dichloroquinoline undergoes a series of reactions, including nitration, reduction, and alkylation, to form the chloroquine base.
Phosphate Salt Formation: The chloroquine base is then reacted with phosphoric acid to form the phosphate salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reaction time to optimize the production.
Chemical Reactions Analysis
Types of Reactions: Chloroquine-D10 Phosphate Salt undergoes various chemical reactions, including:
Oxidation: Chloroquine can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: Chloroquine undergoes substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Chloroquine Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chloroquine-D10 Phosphate Salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinoline chemistry.
Biology: Employed in cell biology research to study lysosomal function and autophagy.
Medicine: Investigated for its potential use in treating diseases such as cancer, autoimmune disorders, and viral infections.
Industry: Utilized in the development of antimalarial drugs and other pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of lysosomal enzymes and interference with autophagy pathways . Chloroquine-D10 Phosphate Salt accumulates in lysosomes, raising their pH and inhibiting the activity of lysosomal enzymes. This disruption of lysosomal function affects cellular processes such as autophagy, which is crucial for cell survival and homeostasis.
Molecular Targets and Pathways:
Lysosomal Enzymes: Inhibition of enzymes such as cathepsins.
Autophagy Pathways: Interference with the autophagy-related proteins (ATGs) and the formation of autophagosomes.
Comparison with Similar Compounds
Quinine: Another antimalarial drug with a similar structure.
Amodiaquine: Used for the treatment of malaria, similar in mechanism to chloroquine.
Mefloquine: Another quinoline-based antimalarial drug.
Properties
Molecular Formula |
C18H32ClN3O8P2 |
|---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-bis(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)/i1D3,2D3,4D2,5D2;; |
InChI Key |
QKICWELGRMTQCR-PFQYSXDYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])C([2H])([2H])[2H].OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


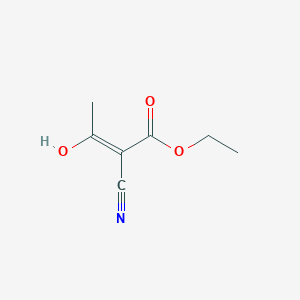
![N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B15351733.png)

![2-{[(6-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B15351741.png)
![[3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15351742.png)

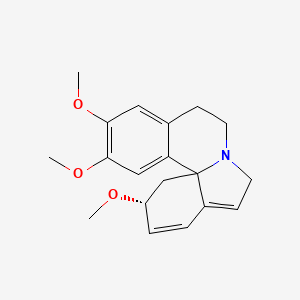
![(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B15351762.png)

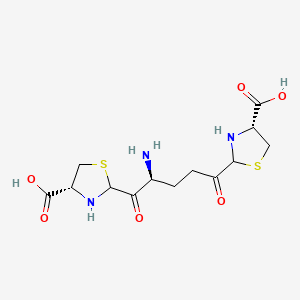
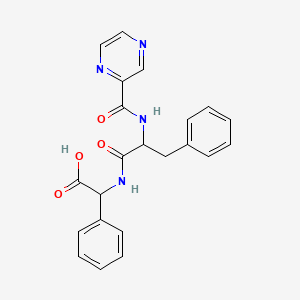
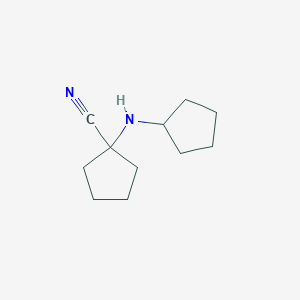
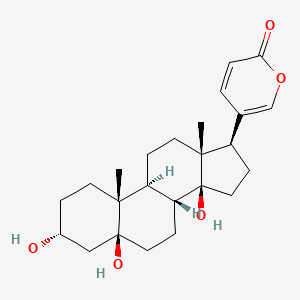
![1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-a-D-ribofuranose](/img/structure/B15351790.png)
